molecular formula C18H16ClN3OS B280460 N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide

N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No. B280460
M. Wt: 357.9 g/mol
InChI Key: UZRQXZQCRLFIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide, also known as TAK-915, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of pyrazole carboxamides and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as the gamma-aminobutyric acid (GABA) and glutamate systems. By doing so, it may help to improve cognitive function, reduce pain, and alleviate addiction.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide has various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce pain in animal models of chronic pain. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide in lab experiments is its specificity for certain neurotransmitter systems. This allows researchers to study the effects of modulating these systems without affecting other systems in the brain. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide. One direction is to further investigate its potential as a treatment for cognitive disorders, such as Alzheimer's disease and schizophrenia. Another direction is to study its potential as a treatment for pain and addiction in humans. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.

Synthesis Methods

The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide involves the reaction between 4-chlorobenzenethiol and 2-bromoacetophenone to form 2-(4-chlorophenylthio)acetophenone. This intermediate is then reacted with ethyl hydrazinecarboxylate to form N-ethyl-2-(4-chlorophenylthio)acetohydrazide. Finally, the compound is cyclized using phosphorus oxychloride to form N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide.

Scientific Research Applications

N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide has been extensively used in scientific research for various purposes. It has been studied for its potential as a treatment for cognitive disorders, such as Alzheimer's disease and schizophrenia. It has also been studied for its potential as a treatment for pain and addiction. Additionally, this compound has been used in research to understand the role of certain neurotransmitters in the brain.

properties

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylphenyl]-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C18H16ClN3OS/c1-2-22-12-13(11-20-22)18(23)21-16-5-3-4-6-17(16)24-15-9-7-14(19)8-10-15/h3-12H,2H2,1H3,(H,21,23)

InChI Key

UZRQXZQCRLFIRK-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC2=CC=CC=C2SC3=CC=C(C=C3)Cl

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=CC=CC=C2SC3=CC=C(C=C3)Cl

Origin of Product

United States

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